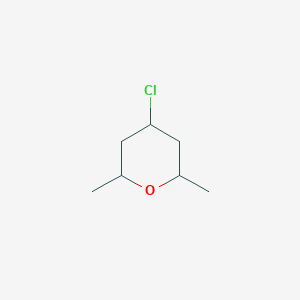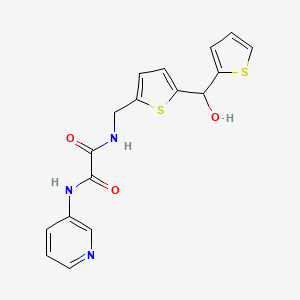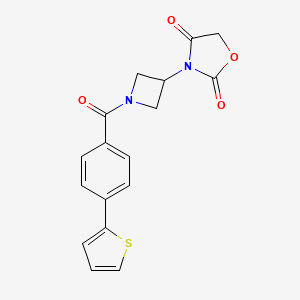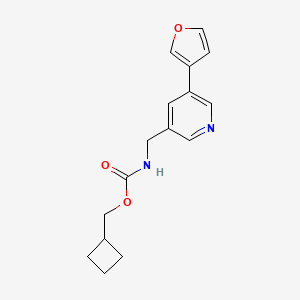
4-Chloro-2,6-dimethyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2,6-dimethyloxane” is an organic building block used in chemical synthesis . It has a molecular weight of 148.63 .
Molecular Structure Analysis
The molecular structure of “this compound” has been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) . The geometries of the isomer compounds have been optimized using DFT/B3LYP method with the 6-311G++ (d,p) basis sets .Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3 . Its boiling point, freezing point, and refractive index have been determined .Applications De Recherche Scientifique
Chlorine Determination in Water : 4-Chloro-2,6-dimethylphenol, derived from 4-Chloro-2,6-dimethyloxane, has been used to determine residual chlorine in aqueous solutions. This compound is converted and determined by gas chromatography, providing precise measurements for chlorine concentrations in water (Ellis & Brown, 1981).
Dimerization Studies : 2-Ureido-4[1H]-pyrimidinones, structurally related to this compound, have been studied for their dimerization properties. This research provides insights into the molecular interactions and stability of dimers formed from these compounds (Söntjens et al., 2000).
Preparation and Rearrangement in Organic Synthesis : this compound derivatives have been used in organic synthesis, particularly in the preparation and enol allyl rearrangement of polychlorinated compounds. These techniques are significant for synthesizing various chlorinated carbonyl compounds (Buyck et al., 2010).
Herbicidal Applications : Derivatives of this compound have been explored for their use as herbicides. Their effectiveness and selectivity depend on the specific molecular structure and chlorine substitution patterns (Andrea et al., 1990).
Water Desalination : In the field of water desalination, a derivative of this compound has been used to create an efficient and stable anion-exchange membrane. This development is significant for improving electrodialysis in water desalination processes (Manohar et al., 2017).
Photochemical Studies : The photochemistry of this compound derivatives has been investigated, with a focus on understanding the reaction mechanisms and kinetics under various conditions. This research is crucial for comprehending the environmental fate of these compounds (Guizzardi et al., 2001).
Wastewater Treatment : The reaction of this compound with chlorine in wastewater treatment has been studied. This research is essential for understanding the transformation of pharmaceuticals during chlorine disinfection in wastewater (Krkošek et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2,6-dimethyloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCQFCUGRWDOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B2774360.png)

![4-[(diethylamino)sulfonyl]-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide](/img/structure/B2774364.png)






![6,7-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2774376.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2774379.png)
![5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2774380.png)
amino}butanoic acid](/img/structure/B2774381.png)